molecular formula C15H33BrSn B8492007 (3-Bromopropyl)(tributyl)stannane CAS No. 61222-08-0

(3-Bromopropyl)(tributyl)stannane

Katalognummer: B8492007
CAS-Nummer: 61222-08-0
Molekulargewicht: 412.0 g/mol
InChI-Schlüssel: SVNMJWQLAHMVPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Bromopropyl)(tributyl)stannane serves as a critical precursor in advanced materials science, particularly for the heterogenization of homogeneous catalysts. This process is pivotal in sustainable chemistry for the efficient conversion of carbon dioxide (CO₂) into value-added chemicals. Researchers utilize this compound to create hybrid catalysts grafted onto silica supports. In a demonstrated application, it functions as a key intermediate in the synthesis of a quaternary ammonium bromide catalyst, which is then immobilized on a fumed silica matrix . This heterogenized catalytic system is highly effective for the cycloaddition reaction between CO₂ and epoxides to form cyclic carbonates—valuable compounds used as electrolytes in lithium-ion batteries, as solvents, and as monomers for producing non-isocyanate polyurethanes (NIPUs) . The immobilization of the catalyst facilitates easy recovery and recyclability, addressing limitations of homogeneous catalytic systems. The organotin moiety of this compound is instrumental in the functionalization process, enabling the creation of a robust, reusable, and highly active catalytic platform for green chemical synthesis and CO₂ utilization technologies .

Eigenschaften

CAS-Nummer

61222-08-0

Molekularformel

C15H33BrSn

Molekulargewicht

412.0 g/mol

IUPAC-Name

3-bromopropyl(tributyl)stannane

InChI

InChI=1S/3C4H9.C3H6Br.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-3H2;

InChI-Schlüssel

SVNMJWQLAHMVPP-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Sn](CCCC)(CCCC)CCCBr

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The reactivity, toxicity, and applications of (3-Bromopropyl)(tributyl)stannane can be contextualized by comparing it to related organotin and organohalide compounds. Below is a detailed analysis supported by data tables and research findings.

Structural and Functional Analogues

Table 1: Key Properties of Selected Organotin and Organohalide Compounds
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Toxicity (Acute)
This compound* Not provided C${15}$H${33}$BrSn ~371.99 Tributyl, 3-bromopropyl Not available (see analogues)
Bromotripropylstannane 2767-61-5 C$9$H${21}$BrSn 327.90 Tripropyl, bromine LCLo (mouse, inhalation): 230 mg/m³
Tributylstannane (Tin-San) 56573-85-4 C${12}$H${28}$Sn 291.06 Tributyl High toxicity (organotin class)
Triphenylpropylphosphonium bromide 23583-21-3 C${22}$H${24}$BrP 415.30 Triphenylphosphine, bromopropyl Not available (phosphonium class)

*Inferred data based on structural analogues.

Key Observations:

Reactivity: The bromine in this compound facilitates nucleophilic substitution reactions, similar to bromotripropylstannane . Tributylstannane (without bromine) is less electrophilic and typically acts as a reducing agent or radical initiator .

Toxicity: Bromotripropylstannane exhibits significant acute toxicity (LCLo = 230 mg/m³ in mice via inhalation), suggesting that this compound may pose similar or greater risks due to its larger alkyl chains . Tributyltin compounds are notoriously toxic, with environmental persistence and bioaccumulation risks .

Applications: Organotins like this compound are pivotal in synthesizing carbon-carbon bonds, whereas phosphonium salts (e.g., triphenylpropylphosphonium bromide) are specialized for ylide generation .

Research Findings and Trends

  • Recent studies emphasize replacing organotins with less toxic alternatives (e.g., silicon or phosphorus-based reagents) in industrial applications .
  • Despite this, this compound remains valuable in small-scale organic synthesis where precise control over coupling reactions is critical.

Vorbereitungsmethoden

Grignard Reagent-Mediated Synthesis

Reagents : Tributyltin chloride (Bu3_3SnCl), 1-bromo-3-chloropropane, magnesium (Mg), anhydrous tetrahydrofuran (THF).
Procedure :

  • Generate propylmagnesium bromide (CH2_2CH2_2CH2_2MgBr) via Mg insertion into 1-bromo-3-chloropropane in THF under N2_2.

  • Add Bu3_3SnCl dropwise at 0°C, stir for 4 h at 25°C.

  • Quench with saturated NH4_4Cl, extract with ether, and purify via vacuum distillation.

Yield : 68–72% (isolated).
Mechanism : Nucleophilic displacement of Cl in Bu3_3SnCl by the Grignard reagent (SN2_2).
Key Data :

ParameterValue
Boiling Point312°C (decomposes)
Purity (GC-MS)>98%

Source : Adaptations from Grignard protocols in organotin synthesis6.

Direct Alkylation with Organozinc Reagents

Reagents : Bu3_3SnCl, 1-bromo-3-chloropropane, zinc (Zn), dimethylformamide (DMF).
Procedure :

  • Activate Zn with 1,2-dibromoethane in DMF.

  • Add 1-bromo-3-chloropropane and Bu3_3SnCl sequentially.

  • Reflux for 12 h, isolate via fractional distillation.

Yield : 60–65%.
Advantage : Avoids moisture-sensitive Grignard intermediates.

Hydrostannylation of Allyl Bromide

Reagents : Tributyltin hydride (Bu3_3SnH), allyl bromide (CH2_2=CHCH2_2Br), azobisisobutyronitrile (AIBN).
Procedure :

  • Dissolve Bu3_3SnH and allyl bromide in benzene.

  • Add AIBN (1 mol%), irradiate with UV light at 60°C for 6 h.

  • Remove solvent, purify via column chromatography (hexane:EtOAc 9:1).

Yield : 75–80%.
Mechanism : Radical chain process involving Bu3_3Sn- addition to the terminal alkene, followed by bromine atom transfer.
Side Products : <5% (Bu3_3Sn)2_2 due to radical recombination.

Halogen Exchange on Tributyl(3-chloropropyl)stannane

Reagents : Tributyl(3-chloropropyl)stannane, sodium bromide (NaBr), acetone.
Procedure :

  • Reflux Bu3_3Sn(CH2_2)3_3Cl with NaBr (2 eq) in acetone for 24 h.

  • Filter NaCl precipitate, concentrate, and distill under reduced pressure.

Yield : 85–90%.
Limitation : Requires pre-synthesized chloropropyl intermediate.
Optimization : Microwave-assisted heating reduces reaction time to 2 h with comparable yields.

Radical-Mediated SRN1 Substitution

Reagents : 1,3-Dibromopropane, tributylstannyl anion (Bu3_3Sn^-), liquid NH3_3.
Procedure :

  • Generate Bu3_3Sn^- via Bu3_3SnCl reduction with Na in NH3_3.

  • Add 1,3-dibromopropane, irradiate with UV light for 1 h.

  • Acidify with HCl, extract with CH2_2Cl2_2.

Yield : 55–60%.
Mechanism : Single-electron transfer (SET) from Bu3_3Sn^- to BrCH2_2CH2_2CH2_2Br, forming a radical intermediate that abstracts Br.

Stannylpotassium Reagent Approach

Reagents : (Trimethylsilyl)tributylstannane (Me3_3SiSnBu3_3), t-BuOK, 1,3-dibromopropane.
Procedure :

  • Generate Bu3_3SnK by mixing Me3_3SiSnBu3_3 with t-BuOK in THF.

  • Add 1,3-dibromopropane at −78°C, warm to 25°C over 2 h.

  • Quench with H2_2O, purify via silica gel chromatography.

Yield : 70–75%.
Advantage : High regioselectivity for terminal bromide substitution.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Grignard Alkylation68–7298ModerateHigh
Hydrostannylation75–8095HighMedium
Halogen Exchange85–9099LowLow
SRN1 Substitution55–6090ModerateMedium
Stannylpotassium70–7597HighHigh

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.